molecular formula C20H25NO2 B4990619 6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B4990619
M. Wt: 311.4 g/mol
InChI Key: KPRWPTLKWDWLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a phenylpropyl group at the 2nd position, and a dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and phenylpropylamine.

    Condensation Reaction: The first step involves the condensation of 6,7-dimethoxy-1-tetralone with phenylpropylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.

    Phenylpropylamine: Another precursor used in the synthesis.

    Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-22-19-13-17-10-12-21(15-18(17)14-20(19)23-2)11-6-9-16-7-4-3-5-8-16/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRWPTLKWDWLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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